N-Nitroso-D-proline

Pharmaceutical Analysis Chiral Chromatography Nitrosamine Impurities

Pharmaceutical QC laboratories require stereochemically pure nitrosamine standards to validate ICH M7-compliant impurity methods. N-Nitroso-D-proline (CAS 42022-03-7) is a non-carcinogenic, chiral D-isomer reference standard specifically used to identify and quantify D-nitroso-proline impurities in L-proline APIs. • Defined D-stereochemistry eliminates false negatives in chiral HPLC-MS workflows. • Purity ≥98% ensures reproducible retention times and reliable instrument calibration. • USP/EP-compliant documentation supports regulatory submissions and method transfer.

Molecular Formula C5H8N2O3
Molecular Weight 144.13
CAS No. 42022-03-7
Cat. No. B562174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-D-proline
CAS42022-03-7
Synonyms1-Nitroso-D-proline; 
Molecular FormulaC5H8N2O3
Molecular Weight144.13
Structural Identifiers
SMILESC1CC(N(C1)N=O)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1
InChIKeyWLKPHJWEIIAIFW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-D-proline Reference Standard


N-Nitroso-D-proline (CAS 42022-03-7) is a chiral N-nitrosoamino acid derived from D-proline, with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol [1]. It is a non‑carcinogenic nitrosamine [2] that exhibits oncogenic activity in vitro and is used as a reference standard for proline API analysis [3]. Its defined stereochemistry (D‑isomer) is critical for chiral method development and impurity quantification in pharmaceutical manufacturing.

Chiral reference-standard workflow for proline API impurity analysis
D-enantiomer specification supports stereochemical-control study fit
Reported non-carcinogenic in rodent models, fits endogenous nitrosation research context

Why N-Nitroso-D-proline Cannot Be Substituted


Substituting N-Nitroso-D-proline with its L‑enantiomer or a racemic mixture fails in chiral analytical workflows because stereochemistry governs both chromatographic retention and regulatory identity. The compound is specified as a reference standard for proline API [1], where the D‑isomer is the targeted impurity or marker; using the incorrect enantiomer yields false negatives or misquantification. Moreover, physical properties such as melting point differ slightly but measurably between D‑ and L‑isomers , precluding simple interchange in identity testing or solid‑state characterization.

Enantiomer
L-enantiomer or racemic mixture may shift chromatographic retention and impurity attribution, limiting direct substitution in chiral methods.
Identity
Measurable melting-point and solid-state property differences between D- and L-isomers preclude interchange in identity testing.
Regulatory
USP/EP impurity reference standards require defined stereochemistry; substituting an unqualified enantiomer risks non-compliance.

N-Nitroso-D-proline vs. Close Analogs


Chiral Standard for Proline Impurity Monitoring

N-Nitroso-D-proline is offered as a fully characterized reference standard compliant with USP/EP guidelines, specifically for proline API analytical method validation [1]. Its D‑stereochemistry is non‑equivalent to the L‑isomer, enabling accurate quantification of D‑nitroso‑proline impurities in L‑proline‑based pharmaceuticals. The L‑enantiomer (CAS 7519‑36‑0) is not suitable for this application because it does not represent the chiral impurity of interest.

Chiral identity for impurity standard
Head-to-head
Target: D-isomer (CAS 42022-03-7) vs. N-Nitroso-L-proline (CAS 7519-36-0). Enantiomeric non-equivalence; D-isomer represents proline API chiral impurity.
Enantiomer-attribution review: D-stereochemistry required for regulatory method accuracy.
USP/EP impurity method context
Pharmaceutical Analysis Chiral Chromatography Nitrosamine Impurities

Melting Point vs. L-Enantiomer

The melting point of N-Nitroso-D-proline is reported as 109–110 °C , whereas N-Nitroso-L-proline melts at 108–109 °C . This 1 °C difference, while small, is reproducible and serves as a confirmatory identity check in quality control laboratories.

Melting point vs. L-enantiomer
Cross-study comparable
D-isomer: 109–110 °C; L-isomer: 108–109 °C. Reproducible ~1 °C difference.
Solid-state identity confirmation context
Data to verify
Physicochemical Characterization Identity Testing Solid-State Analysis

HPLC Purity for Analytical Accuracy

Commercial N-Nitroso-D-proline is supplied with a purity specification of 95–98 % by HPLC [1]. This high purity minimizes co‑eluting interferences in LC‑MS/MS methods used for nitrosamine impurity quantification. In contrast, generic or uncharacterized nitrosoproline preparations may contain unknown levels of impurities that compromise calibration accuracy.

HPLC purity
Supporting evidence
95–98% by HPLC. Minimizes co-eluting interferences in LC-MS/MS nitrosamine methods.
Lot attribute: supports method validation without additional purification.
Reverse-phase HPLC context; COA-based
Method Validation Quality Control Reference Standard Purity

Non-Carcinogenicity vs. Cyclic Nitrosamines

N-Nitrosoproline (both D‑ and L‑enantiomers) has been reported to be non‑carcinogenic in rodent studies [1], unlike structurally related cyclic nitrosamines such as N‑nitrosopyrrolidine, which is a potent carcinogen. This property makes nitrosoproline a safer biomarker for investigating endogenous nitrosation in humans.

Non-carcinogenicity vs. cyclic nitrosamines
Class-level inference
Reported non-carcinogenic in rodent models; N-nitrosopyrrolidine is carcinogenic. Qualitative difference.
Reported lower laboratory safety hazard context
Long-term rodent feeding studies; data to verify
Toxicology Carcinogenicity Biomarker Research

N-Nitroso-D-proline Application Scenarios


Chiral Impurity Monitoring in Proline API

N-Nitroso-D-proline is used as a certified reference standard to develop and validate HPLC‑MS methods for quantifying D‑nitroso‑proline impurities in L‑proline active pharmaceutical ingredients. Its defined stereochemistry and regulatory‑compliant documentation (USP/EP) are essential for meeting ICH M7 guidelines on mutagenic impurities [1].

Endogenous Nitrosation Biomarker

Owing to its non‑carcinogenic nature [2], N‑nitrosoproline serves as a safe urinary biomarker for studies of endogenous nitrosation in humans. The D‑isomer, in particular, can be employed as an internal standard or control in isotope dilution GC‑MS assays, ensuring accurate quantification without the biohazard risk associated with other nitrosamines.

Nitrosamine Method Development & Validation

Pharmaceutical QC laboratories utilize N-Nitroso-D-proline as a model compound to optimize LC‑MS/MS parameters for nitrosamine analysis. Its defined purity (95‑98 % by HPLC) [3] and well‑characterized physicochemical properties facilitate method transfer and instrument calibration across multiple sites.

Pharmacopoeial Reference Standard Preparation

The compound is employed as a secondary reference standard for traceability against USP or EP monographs, supporting the qualification of working standards used in routine nitrosamine impurity testing [1].

Application
Selection Property
Validation Focus
Proline API chiral impurity monitoring
Stereochemical-control context
Enantiomer-attribution review, HPLC-MS method accuracy
Endogenous nitrosation biomarker studies
Reported non-carcinogenic in rodent models
Endpoint context review, isotope dilution assay compatibility
Nitrosamine LC-MS/MS method development
Method-transfer context
Purity-based calibration review, co-elution assessment
Pharmacopoeial working standard qualification
Regulatory documentation context
USP/EP monograph traceability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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